
2-Methyl-5-nitrophenyl isocyanate
Übersicht
Beschreibung
“2-Methyl-5-nitrophenyl isocyanate” is a chemical compound with the molecular formula C8H6N2O3 . It is used as a building block for organic synthesis and as a pharmaceutical intermediate . The compound has a molecular weight of 178.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-nitrophenyl isocyanate” consists of a benzene ring with a methyl group (CH3), a nitro group (NO2), and an isocyanate group (NCO) attached to it . The exact mass and monoisotopic mass of the compound are 178.03784206 g/mol .
Physical And Chemical Properties Analysis
“2-Methyl-5-nitrophenyl isocyanate” is a solid compound with a melting point of 49-52 °C (lit.) . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has a topological polar surface area of 75.2 Ų .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in the construction of compounds that contain the nitrophenyl moiety, which is a common structural feature in many drug molecules .
Material Science
The isocyanate group in 2-Methyl-5-nitrophenyl isocyanate can be used to modify the surface properties of materials. This includes enhancing the adhesion of coatings or paints, altering the hydrophobicity or hydrophilicity of surfaces, and improving the thermal stability of materials .
Proteomics Research
In proteomics, isocyanates can be used to label amino acids selectively2-Methyl-5-nitrophenyl isocyanate could potentially be employed to modify proteins or peptides, thereby aiding in the study of protein structure and function .
Chemical Synthesis
This compound can act as a building block for the synthesis of a wide range of chemicals. Its ability to react with various functional groups makes it a versatile starting material for the production of dyes, agrochemicals, and other industrial chemicals .
Chromatography
In analytical chemistry, particularly chromatography, 2-Methyl-5-nitrophenyl isocyanate can be used to derivatize compounds to improve their detectability or to alter their retention times during analysis. This is especially useful for compounds that are otherwise difficult to analyze due to their volatility or lack of chromophores .
Polymer Chemistry
The isocyanate group is a key component in the production of polyurethanes2-Methyl-5-nitrophenyl isocyanate can be used in the creation of polyurethane foams, elastomers, and resins, which have applications ranging from insulation materials to medical devices .
Environmental Science
Isocyanates are also used in environmental science research, particularly in the study of atmospheric chemistry2-Methyl-5-nitrophenyl isocyanate could be used in the synthesis of compounds that mimic the behavior of atmospheric pollutants, aiding in the understanding of air quality and pollution control strategies .
Safety and Hazards
Wirkmechanismus
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Methyl-5-nitrophenyl isocyanate, like other isocyanates, is highly reactive due to the presence of the isocyanate functional group (-NCO). This group can undergo various reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms . The nitro group (-NO2) and the methyl group (-CH3) on the phenyl ring may influence the reactivity and the nature of the products formed.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-nitrophenyl isocyanate. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry environment. Additionally, the compound should be handled in a well-ventilated area or outdoors to minimize exposure .
Eigenschaften
IUPAC Name |
2-isocyanato-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOUIMVTGBFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303473 | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrophenyl isocyanate | |
CAS RN |
13471-68-6 | |
| Record name | 13471-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



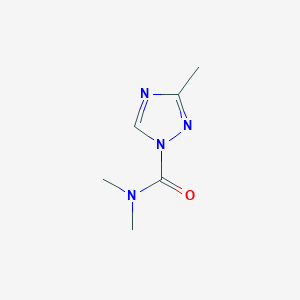
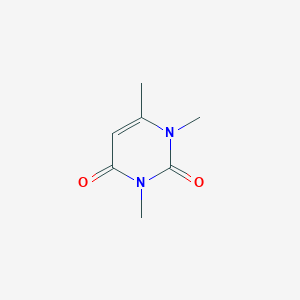
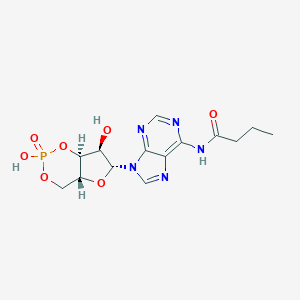
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)

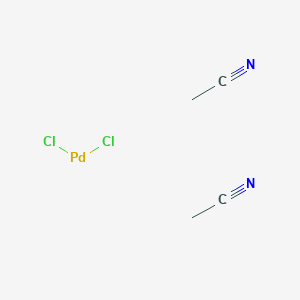


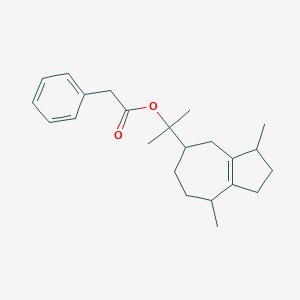



![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
